molecular formula C13H19ClN2O B2589996 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride CAS No. 1439896-45-3

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

Cat. No.: B2589996
CAS No.: 1439896-45-3
M. Wt: 254.76
InChI Key: ITSLWXWFTCCSEF-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzyl group substituted with an aminomethyl moiety at the meta-position, which is linked to a seven-membered azepan-2-one (caprolactam) ring system. The presence of both the aromatic amine and the lactam functional groups makes it a valuable bifunctional building block or intermediate for the synthesis of more complex molecules. Compounds with similar azepanone and aminophenyl scaffolds are frequently explored in pharmaceutical research for their potential biological activities. Researchers may utilize this compound in the design and development of novel ligands that target various enzymes and receptors. As a hydrochloride salt, the compound offers enhanced stability and solubility in various solvents, facilitating its handling in a laboratory setting. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]azepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-10-11-5-4-6-12(9-11)15-8-3-1-2-7-13(15)16;/h4-6,9H,1-3,7-8,10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSLWXWFTCCSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride typically involves the reaction of 3-(aminomethyl)phenylamine with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Lactam Ring-Opening Reactions

The azepan-2-one (7-membered lactam) undergoes hydrolysis under acidic or basic conditions to yield linear derivatives.

Reaction Conditions Products Mechanism Source
6M HCl, reflux (12 hrs)3-(Aminomethyl)azepane-2-carboxylic acidAcid-catalyzed hydrolysis
NaOH (1M), 80°C (8 hrs)Sodium salt of the corresponding amino acidBase-mediated ring opening

Applications : Ring-opening enables functionalization for peptide synthesis or polymer chemistry applications .

Aminomethyl Group Reactivity

The primary amine in the 3-(aminomethyl)phenyl group participates in nucleophilic reactions.

Acylation

Reagents Products Conditions Source
Acetyl chlorideN-Acetylated derivativeDry DCM, 0°C, 2 hrs
Benzoyl chlorideN-Benzoylated analogTHF, RT, 1 hr

Key Insight : Acylation modifies solubility and bioactivity, as seen in melanocortin receptor antagonists .

Condensation Reactions

Reagents Products Conditions Source
Aldehydes (e.g., benzaldehyde)Schiff base formationEthanol, reflux, 4 hrs
Ketones (e.g., acetone)Imine derivativesToluene, Dean-Stark trap

Applications : Schiff bases act as intermediates in drug design .

Oxidation

The aminomethyl group oxidizes to nitro or carbonyl derivatives under controlled conditions.

Oxidizing Agent Products Conditions Source
KMnO₄ (acidic)3-(Nitro)phenylazepan-2-oneH₂SO₄, 60°C, 6 hrs
H₂O₂, Fe(II)3-(Formyl)phenylazepan-2-oneMethanol, RT, 12 hrs

Note : Over-oxidation risks degradation of the lactam ring.

Reduction

The lactam’s carbonyl group resists reduction, but strong reductants partially open the ring.

Reducing Agent Products Conditions Source
LiAlH₄Azepane-2-ol derivativeDry THF, reflux, 3 hrs
NaBH₄No reactionMethanol, RT

Salt-Specific Reactivity

The hydrochloride salt enhances stability but requires neutralization for certain reactions:

Process Reagents Outcome Source
DeprotonationNaOH, K₂CO₃Free base for nucleophilic reactions
Ion exchangeAgNO₃Nitrate salt formation

Polymerization Potential

The amine and lactam functionalities allow incorporation into polyamides or polyurethanes:

Monomer Pair Polymer Type Conditions Source
Diisocyanates (e.g., HDI)PolyurethaneDMF, 80°C, 24 hrs
Dicarboxylic acidsPolyamideMelt polymerization

Biological Interactions

Though not directly studied, analogs exhibit:

  • Enzyme inhibition : Binding to proteases via lactam mimicry .

  • Receptor modulation : MC5R antagonism in structural analogs .

Scientific Research Applications

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-[3-(aminomethyl)phenyl]azepan-2-one hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Core Structure Notes
This compound C₁₃H₁₇ClN₂O 264.74 Not explicitly listed 3-(Aminomethyl)phenyl Azepan-2-one (7-membered) Discontinued; potential solubility challenges
Benazepril hydrochloride C₂₄H₂₈ClN₃O₅ 482.95 86541-74-4 Carboxyethyl, phenylpropyl 1-Benzazepine (7-membered) ACE inhibitor; not listed in hazard directories
3-(Aminomethyl)azepan-2-one hydrochloride D8 C₇H₁₃ClN₂O 192.65 Not explicitly listed Aminomethyl (deuterated) Azepan-2-one (7-membered) Deuterated analog; potential metabolic studies
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 244.10 474709-89-2 (racemic) 3-Chlorophenyl, amino Propan-1-one (linear) Racemic mixture; chloro vs. aminomethyl
1-(3-Chlorophenyl)piperazin-2-one hydrochloride C₁₀H₁₀ClN₂O·HCl 244.12 183500-94-9 3-Chlorophenyl Piperazin-2-one (6-membered) Two nitrogen atoms in ring; chloro substituent
1-(4-Benzylpiperidin-1-yl)-2-chloropropan-1-one C₁₅H₁₉ClN₂O 294.78 Not explicitly listed 4-Benzyl, chloro Piperidine (6-membered) Discontinued; aromatic and halogen motifs

Structural and Functional Insights

Core Ring Flexibility :

  • The azepan-2-one core in the target compound offers greater conformational flexibility compared to six-membered rings like piperazin-2-one or piperidine derivatives . This flexibility may influence binding to biological targets, such as enzymes requiring induced-fit interactions.

Substituent Effects: Aminomethyl vs. Chloro: The 3-(aminomethyl)phenyl group in the target compound provides hydrogen-bonding capability, contrasting with the electron-withdrawing 3-chlorophenyl group in compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride. This difference may enhance solubility or receptor affinity .

Pharmacological Relevance :

  • Benazepril hydrochloride, a structurally related benzazepine derivative, is an ACE inhibitor used in hypertension treatment. While it shares a seven-membered ring with the target compound, its carboxyethyl and phenylpropyl substituents confer distinct angiotensin-converting enzyme (ACE) binding properties .

Synthesis and Stability: The discontinuation of the target compound and 1-(4-Benzylpiperidin-1-yl)-2-chloropropan-1-one may reflect challenges in synthesizing stable intermediates or isolating enantiopure forms, especially given the racemic nature of compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride .

Research Findings

  • Solubility and Bioavailability: The hydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs, a critical factor in drug design. However, steric hindrance from the azepanone ring may limit membrane permeability.
  • Comparative Toxicity: Benazepril hydrochloride’s exclusion from hazardous chemical directories suggests a favorable safety profile, whereas chloro-substituted compounds (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one) may pose higher reactivity risks .

Biological Activity

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azepan-2-one ring structure with an aminomethyl group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors, affecting cellular processes such as signal transduction and gene expression.

Potential Mechanisms Include:

  • Binding to specific receptors or enzymes.
  • Modulating cellular signaling pathways.
  • Influencing gene expression related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

These findings suggest its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, the compound is being investigated for its anticancer effects. Initial studies have demonstrated cytotoxicity against several cancer cell lines.

Cell Line IC50 Value (µM)
MDA-MB-231 (Breast)25
OVCAR-3 (Ovarian)30

These IC50 values indicate that the compound effectively reduces cell viability, suggesting its potential utility in cancer therapy .

Comparative Studies

This compound can be compared with structurally similar compounds, such as:

  • 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride : Similar structure but different ring system; potential for varying biological activity.
  • 1-[3-(Aminomethyl)phenyl]hexan-2-one hydrochloride : Exhibits distinct chemical properties due to the hexan-2-one chain.

These comparisons highlight how slight structural variations can lead to differences in biological activity, emphasizing the importance of molecular design in drug development.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The study involved testing multiple concentrations and assessing bacterial growth inhibition through standard broth dilution methods.

Case Study 2: Cancer Cell Line Testing

Another significant investigation involved testing the compound against a panel of cancer cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. How do intermolecular interactions in the solid state affect its physicochemical properties?

  • Methodological Answer : X-ray diffraction and thermal gravimetric analysis (TGA) reveal hydrogen bonding and π-π stacking patterns. These interactions influence solubility, melting point, and stability. Co-crystallization with counterions (e.g., chloride vs. sulfate) can modulate bioavailability .

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